N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-8-14(11(2)20-10)16(19)17-9-15(18)12-4-6-13(21-3)7-5-12/h4-8,15,18H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSSWKCGXAZMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis One common route begins with the alkylation of 2,5-dimethylfuran with a suitable alkyl halide to introduce the ethyl group This is followed by the nitration of the phenyl ring to introduce the nitro group, which is subsequently reduced to form the amino derivative The amino group undergoes acylation with a carboxylic acid derivative to form the desired amide
Industrial Production Methods
For large-scale industrial production, the process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which provide better control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to enhance the efficiency and selectivity of each reaction step, and purification techniques like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions due to the presence of multiple functional groups. These include:
Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Reactions with halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of primary or secondary amines.
Substitution: : Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide has several research applications across different fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a precursor to more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential use in drug development, particularly in designing compounds with targeted therapeutic effects.
Industry: : Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methylthio and phenyl groups can engage in hydrophobic interactions. These interactions influence the compound's binding affinity and selectivity for particular enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The furan ring's presence further enhances the compound's stability and reactivity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2,5-dimethylfuran-3-carboxamide
- Structural Differences: The ethyl linker in this compound (CAS 1207047-52-6) includes a 2-oxoethyl group with a methoxyethylamino substituent, contrasting with the target compound’s hydroxyl and methylthio-phenyl groups. Functional Groups: The methoxyethylamino group introduces ether and secondary amide functionalities, whereas the target compound’s hydroxyl and methylthio groups enable hydrogen bonding and sulfur-mediated interactions.
- Physicochemical Properties :
Crystalline Forms of Related Compounds
- Evidence highlights crystalline forms of N-(1-(2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide . Key Comparison: The methylthio group in both compounds may influence crystal packing and stability. However, the target compound lacks the tetrahydro-2H-pyran moiety, which could reduce conformational flexibility and alter solubility.
Pharmacological and Metabolic Considerations
Beta 3-Adrenoceptor (Beta 3-AR) Agonists
- discusses challenges in developing beta 3-AR agonists due to species-specific receptor differences (human vs. rat) and low efficacy in humans . Species-specific efficacy disparities underscore the need for human receptor selectivity in drug design.
Methylthio Group in Toxicology
- Fenamiphos (), an organophosphate insecticide with a methylthio group, undergoes oxidative metabolism to form toxic sulfoxide derivatives . Implication for Target Compound: The methylthio group in the target compound may similarly metabolize to sulfoxides or sulfones, necessitating evaluation of metabolic stability and toxicity.
Data Table: Key Structural and Functional Comparisons
*Estimated formula based on structural analysis: ~C₁₈H₂₁NO₃S.
Biological Activity
Overview of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
This compound is a synthetic compound that belongs to the class of furan derivatives. Its structure includes a furan ring, a carboxamide group, and a hydroxyl group, which may contribute to its biological activity. The presence of the methylthio group suggests potential interactions with biological systems, particularly in terms of enzyme inhibition or modulation.
Antimicrobial Properties
Research has shown that compounds with similar furan structures exhibit antimicrobial activities. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, demonstrated broad-spectrum antimicrobial effects against various pathogens without hemolytic effects on human erythrocytes . Given the structural similarities, it is plausible that this compound may also possess antimicrobial properties.
Antifungal Activity
In studies involving DMHF, significant antifungal activity was observed against Candida albicans. This compound inhibited the dimorphism of C. albicans induced by fetal bovine serum (FBS), suggesting potential applications in treating fungal infections . The mechanism involved cell cycle arrest at specific phases (S and G2/M), indicating that similar mechanisms might be explored for this compound.
Enzyme Inhibition
The methylthio group in the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Compounds that modify these enzymes can lead to altered pharmacokinetics of co-administered drugs. This aspect warrants investigation to understand any potential drug interactions or metabolic implications.
Structure-Activity Relationship
The biological activity of compounds often correlates with their structural features. The presence of hydroxyl and methylthio groups could enhance solubility and bioavailability. A detailed structure-activity relationship (SAR) analysis would be beneficial to elucidate how variations in these groups affect biological outcomes.
Case Study: Related Compounds
A case study involving 4-methoxyphenyl derivatives revealed that modifications in the side chains significantly impacted their antimicrobial efficacy. Similar studies focusing on this compound could provide insights into optimizing its biological activity.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antifungal Activity | Enzyme Interaction |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Broad Spectrum | Significant | Possible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
